2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their unique electronic and chemical properties, making them valuable in various fields such as organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This multi-component reaction is versatile and robust, allowing for the efficient construction of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants such as hydrogen peroxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, resulting in different reactivity and applications.
8-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, leading to different biological activities.
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Properties
Molecular Formula |
C14H11ClN2 |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |
InChI Key |
UUJOAMCHUHTACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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